1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety and two distinct aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common route includes:
-
Formation of the Pyrazole Core:
- Starting with a substituted phenylhydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.
- Reaction conditions: Acidic or basic medium, elevated temperatures.
-
Attachment of the Piperazine Ring:
- The pyrazole derivative is then reacted with a piperazine compound, often through nucleophilic substitution.
- Reaction conditions: Solvent such as ethanol or DMF, temperatures ranging from room temperature to reflux.
-
Final Substitution:
- The final step involves the introduction of the 2,3-dimethylphenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
- Reaction conditions: Palladium catalyst, base (e.g., K2CO3), and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The aromatic rings and pyrazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor in the central nervous system, modulating neurotransmitter release and affecting neuronal activity.
Comparison with Similar Compounds
- 1-(2,3-Dimethylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine
- 1-(2,3-Dimethylphenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
Comparison:
- Structural Differences: The primary differences lie in the substituents on the aromatic rings, which can significantly affect the compound’s chemical properties and biological activity.
- Uniqueness: 1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H26N4O |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C23H26N4O/c1-16-7-9-19(10-8-16)20-15-21(25-24-20)23(28)27-13-11-26(12-14-27)22-6-4-5-17(2)18(22)3/h4-10,15H,11-14H2,1-3H3,(H,24,25) |
InChI Key |
CNEHSLLYBRVNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.